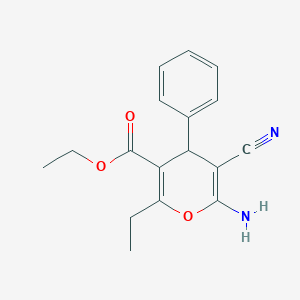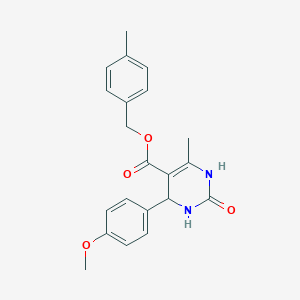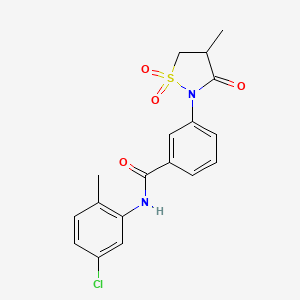
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate, also known as ethyl cyano(pyran-4-yl)amino)-2-ethylphenylcarbamate, is a chemical compound with potential biological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate is not fully understood. However, one study suggested that the compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate has been shown to have biochemical and physiological effects. One study found that the compound had antioxidant properties, which may be useful in preventing oxidative damage in cells. Another study found that the compound had anti-inflammatory properties, which may be useful in treating inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate in lab experiments include its potential ability to inhibit the growth of cancer cells and its antioxidant and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate. One direction is to further investigate its mechanism of action, particularly its potential inhibition of topoisomerase II. Another direction is to study its potential applications in treating other diseases, such as inflammatory conditions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects.
Métodos De Síntesis
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate can be synthesized using different methods. One method involves the reaction of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate cyanoacetate with 2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylatephenyl isocyanate in the presence of a base. Another method involves the reaction of this compound 2-(2-oxo-3-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate with cyanoacetic acid in the presence of a base. Both methods result in the formation of this compound 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate has been studied for its potential applications in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. The results showed that ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-13-15(17(20)21-4-2)14(11-8-6-5-7-9-11)12(10-18)16(19)22-13/h5-9,14H,3-4,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGQRYFEJFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5011650.png)
![1-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5011658.png)
![1-(4-chlorophenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5011664.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)
![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011718.png)
![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)